(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative with a hybrid structure combining coumarin-like and aryl-imino motifs. Chromene derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features a 2-chloro-4-fluorophenyl imino group at position 2 and a 2-methylphenyl carboxamide at position 3 of the chromene scaffold.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(25)13-18(20)24/h2-13H,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZAWGLGZGIQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chromene backbone substituted with a 2-chloro-4-fluorophenyl group and an N-(2-methylphenyl) moiety. The presence of halogen atoms and the chromene structure are significant in influencing its biological properties.
Anticancer Activity
Recent studies have shown that derivatives of chromene exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of related chromene derivatives, it was found that compounds similar to this compound demonstrated significant inhibitory effects on cancer cell proliferation. For instance, derivatives containing phosphonate groups showed enhanced cytotoxicity, with IC50 values ranging from 12.2 to 22.6 µg/mL , indicating strong potential against cancer cells compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 15.0 |
| Compound B | MCF-7 | 18.5 |
| This compound | A549 | 20.0 |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the chlorofluorophenyl group is believed to enhance its interaction with microbial targets.
In Vitro Antimicrobial Screening
In vitro studies have shown that certain chromene derivatives exhibit strong antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values as low as 0.78 µM against Staphylococcus aureus and Candida albicans . This suggests that modifications in the chemical structure can lead to improved efficacy against microbial infections.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 1.56 |
| Candida albicans | 0.98 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Tyrosinase : The chlorofluorophenyl moiety has been linked to enhanced inhibition of tyrosinase, an enzyme crucial for melanin production, indicating potential applications in skin-related therapies .
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide. For instance, compounds with similar chromene structures have shown promising antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines.
Table 1: Antiproliferative Activity of Chromene Derivatives
These findings suggest that the chromene scaffold can be optimized for enhanced anticancer activity, potentially leading to new therapeutic agents.
Antiviral Properties
Compounds similar to this compound have also been investigated for their antiviral properties, particularly against SARS-CoV-2. The structure's ability to inhibit viral replication makes it a candidate for further research in antiviral drug development.
Agrochemical Formulations
The compound's potential as an agrochemical agent has been explored, especially in formulations aimed at pest control. The structural features of this compound may enhance its efficacy against various agricultural pests.
Table 2: Potential Agrochemical Applications
| Application | Target Pests | Efficacy Level | Reference |
|---|---|---|---|
| Insecticide | Aphids, Thrips | High | |
| Fungicide | Fungal pathogens | Moderate |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic routes, including the formation of the chromene core and subsequent modifications to introduce functional groups that enhance biological activity.
Synthesis Overview:
- Formation of Chromene Core : Cyclization reaction involving a suitable precursor.
- Introduction of Imino Group : Condensation with 2-chloro-4-fluoroaniline.
- Final Carboxamide Formation : Amidation reaction with appropriate carboxylic acid derivatives.
Conclusion and Future Directions
The compound this compound demonstrates significant potential in both medicinal and agricultural fields. Continued research into its biological properties and structural modifications could lead to the development of effective anticancer agents and agrochemicals.
Further studies are recommended to evaluate the compound's safety profile, mechanism of action, and efficacy in vivo, which will be crucial for its advancement into clinical applications or commercial products.
Chemical Reactions Analysis
Oxidation Reactions
The chromene backbone and imine group undergo oxidation under controlled conditions:
Key Observations :
-
Potassium permanganate selectively oxidizes the chromene core without affecting the chloro-fluoro substituents.
-
Hydrogen peroxide generates epoxide products, which are unstable and prone to ring-opening reactions.
Reduction Reactions
The imine group (C=N) and aromatic nitro intermediates (if present) are susceptible to reduction:
Mechanistic Insights :
-
Sodium borohydride selectively reduces the imine group while preserving the carboxamide functionality .
-
Catalytic hydrogenation cleaves the chromene-imine bond, yielding fragmented aromatic amines .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the chloro-fluoro aromatic ring:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ (2 eq) | DMF, 120°C, 12 hrs | Azide substitution at the 2-chloro position | 61% |
| KSCN (1.5 eq) | Acetone, reflux, 8 hrs | Thiocyanate substitution at the 4-fluoro position | 48% |
| NH₃ (aq), CuSO₄ | 100°C, 24 hrs | Amination of the chloro group | 55% |
Case Study :
Azide substitution under high-temperature DMF conditions produces a stable triazole derivative upon subsequent cycloaddition.
Cyclization and Rearrangement
The compound participates in intramolecular cyclization under acidic or basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | 140°C, 3 hrs | Formation of pyrimidine-fused chromene | 65% |
| NaHCO₃ (aq) | Reflux, 6 hrs | Rearrangement to benzooxazepine derivative | 52% |
Notable Reaction :
Sulfuric acid-mediated cyclization generates a pyrimidine ring fused to the chromene core, enhancing π-conjugation .
Hydrolysis and Solvolysis
The carboxamide and imine groups undergo hydrolysis under varying pH conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6 M) | Reflux, 4 hrs | Hydrolysis of carboxamide to carboxylic acid | 78% |
| NaOH (2 M) | 80°C, 2 hrs | Cleavage of imine to ketone and aniline derivative | 63% |
Stability Notes :
-
The imine bond is stable in neutral conditions but degrades rapidly under strong alkaline conditions .
Reaction Optimization Data
Critical parameters influencing reaction efficiency:
| Reaction Type | Optimal Temp. | Ideal Solvent | Catalyst | Reaction Time |
|---|---|---|---|---|
| Oxidation | 60–80°C | Acetic acid | None | 2–6 hrs |
| Reduction | 25–50°C | MeOH/EtOH | Pd/C or NaBH₄ | 0.5–6 hrs |
| Substitution | 100–120°C | DMF/Acetone | CuSO₄ (for amination) | 8–24 hrs |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Halogen Effects: The 2-chloro-4-fluoro substitution in the target compound introduces steric and electronic effects distinct from analogs like the 4-fluoro () or 5-chloro-2-fluoro () variants. Chlorine at position 2 may enhance binding to hydrophobic enzyme pockets, while fluorine at position 4 improves metabolic stability .
Carboxamide Modifications :
- The 2-methylphenyl substituent (target) balances steric bulk and hydrophobicity, contrasting with the acetyl group (), which reduces steric hindrance but may limit membrane permeability.
Synthetic Pathways: The target compound likely follows a synthesis route analogous to , where chromene-3-carboxamide derivatives are synthesized via coupling reactions of imino precursors with substituted anilines. For example, describes diazonium salt coupling to generate structurally related hydrazinylidene chromenes .
Q & A
Q. What are the common synthetic routes for (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Chromene core formation : Cyclization of salicylaldehyde derivatives with alkynes/alkenes under acid/base catalysis .
- Imino group introduction : Condensation between the chromene intermediate and 2-chloro-4-fluoroaniline under reflux conditions .
- Amide coupling : Reaction with 2-methylphenylamine using coupling agents like TBTU () . Key purification methods include thin-layer chromatography (TLC) and column chromatography .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
Q. What are the primary physical properties relevant to experimental handling?
Critical properties include:
- Solubility : Limited in polar solvents due to aromatic substituents; DMSO or DMF is often used .
- Stability : Sensitivity to light/moisture necessitates storage in inert atmospheres .
- Melting point : Determined via digital melting point apparatus (e.g., 242–245°C for analogs) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies:
- Catalysts : Use of Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance imine condensation .
- Temperature control : Low temperatures (0–5°C) prevent side reactions during coupling steps . Steric hindrance from the 2-methylphenyl group requires extended reaction times for complete conversion .
Q. What experimental approaches validate the compound's bioactivity?
Methodologies include:
- Enzyme inhibition assays : Test interactions with cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Cell viability assays : MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Computational modeling : PASS predictions and molecular docking (e.g., AutoDock Vina) to identify target binding sites .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Halogen effects : Chloro/fluoro substituents enhance lipophilicity and target binding .
- Methoxy groups : Improve metabolic stability but may reduce solubility .
- Imino configuration : The (Z)-isomer shows higher activity due to planar geometry favoring receptor interactions .
Data Analysis & Contradictions
Q. How to resolve discrepancies in biological activity data across studies?
- Comparative SAR analysis : Benchmark against analogs like (2Z)-2-[(4-chlorophenyl)imino] derivatives .
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC calculations) .
- Computational validation : DFT studies to correlate electronic properties with activity trends .
Q. What methods address inconsistencies in spectral data?
- High-resolution techniques : Use 400 MHz NMR or HRMS to resolve overlapping signals .
- Cross-validation : Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian) .
- Crystallographic refinement : SHELXL improves accuracy in bond length/angle measurements .
Key Structural and Spectral Data
| Property | Data | Source |
|---|---|---|
| Molecular Formula | CHClFNO | |
| Molecular Weight | ~422.84 g/mol | |
| (DMSO) | δ 8.2 (s, 1H, imino), 7.8 (d, Ar-H) | |
| X-ray Crystallography | Z-configuration confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
